Isopropyl-(S)-piperidin-3-yl-carbamic acid benzyl ester
Description
Properties
IUPAC Name |
benzyl N-[(3S)-piperidin-3-yl]-N-propan-2-ylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-13(2)18(15-9-6-10-17-11-15)16(19)20-12-14-7-4-3-5-8-14/h3-5,7-8,13,15,17H,6,9-12H2,1-2H3/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWYGDTWTAFLLF-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCCNC1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N([C@H]1CCCNC1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Pool Synthesis from Amino Acid Precursors
The chiral pool strategy leverages naturally occurring amino acids to introduce stereochemistry. For example, L-proline or its derivatives serve as starting materials for constructing the (S)-piperidin-3-yl moiety. A representative synthesis involves:
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Protection of L-proline :
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Reductive Amination :
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Carbamate Formation :
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Deprotection and Isolation :
Advantages : High enantiomeric purity (>98% ee) due to chiral starting materials .
Limitations : Multi-step synthesis reduces overall yield (typically 40–50%) .
Asymmetric Hydrogenation of Pyridine Derivatives
Recent advances in catalytic asymmetric hydrogenation enable direct access to enantioenriched piperidines. A Rh-catalyzed method reported by involves:
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Substrate Preparation :
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Phenyl pyridine-1(2H)-carboxylate is synthesized from pyridine via N-carboxylation.
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Asymmetric Reductive Heck Reaction :
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Hydrogenation and Deprotection :
Table 1 : Performance of Rh-Catalyzed Asymmetric Hydrogenation
| Substrate | Catalyst | Yield (%) | ee (%) |
|---|---|---|---|
| Phenyl pyridine carboxylate | Rh-(R)-BINAP | 85 | 96 |
| Vinyl boronic acid | Rh-(S)-Segphos | 89 | 98 |
Advantages : Scalable (demonstrated at 5 mmol scale), excellent stereocontrol .
Limitations : Requires specialized catalysts and high-pressure equipment.
Resolution of Racemic Mixtures via Diastereomeric Salt Formation
For racemic syntheses, chiral resolution is critical. A protocol from involves:
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Racemic Synthesis :
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Salt Formation :
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Crystallization :
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Carbamoylation :
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The resolved amine reacts with isopropyl chloroformate and benzyl alcohol.
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Advantages : Cost-effective for large-scale production.
Limitations : Low efficiency (30–40% yield after multiple crystallizations) .
Enzymatic Kinetic Resolution
Emerging biocatalytic methods utilize lipases or transaminases to achieve enantioselectivity:
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Transaminase-Catalyzed Amination :
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Carbamate Formation :
Table 2 : Enzymatic Resolution Performance
| Enzyme Source | Substrate | ee (%) | Yield (%) |
|---|---|---|---|
| Arthrobacter sp. | Ketone A | 99 | 65 |
| Bacillus megaterium | Ketone B | 97 | 58 |
Advantages : Green chemistry, high selectivity.
Limitations : Substrate specificity limits broad applicability.
Solid-Phase Synthesis for Combinatorial Libraries
For high-throughput applications, solid-phase methods are employed:
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Resin Functionalization :
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Amide Coupling :
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On-Resin Carbamoylation :
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Cleavage and Purification :
Advantages : Rapid library generation.
Limitations : Lower yields per cycle (60–70%) .
Comparison of Key Methods
Table 3 : Method Comparison for Isopropyl-(S)-piperidin-3-yl-carbamic Acid Benzyl Ester
| Method | Yield (%) | ee (%) | Scalability | Cost |
|---|---|---|---|---|
| Chiral Pool | 45 | 98 | Moderate | High |
| Asymmetric Hydrogenation | 85 | 96 | High | Medium |
| Diastereomeric Salt | 35 | 98 | High | Low |
| Enzymatic Resolution | 60 | 99 | Low | Medium |
| Solid-Phase | 65 | 95 | Low | High |
Chemical Reactions Analysis
Types of Reactions
Isopropyl-(S)-piperidin-3-yl-carbamic acid benzyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and benzyl alcohol.
Oxidation: The compound can be oxidized to form different oxidation products depending on the reagents and conditions used.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Hydrolysis: The major products are (S)-piperidin-3-yl-carbamic acid and benzyl alcohol.
Oxidation: The products depend on the specific oxidizing agent and conditions used.
Substitution: The products vary based on the nucleophile used in the reaction.
Scientific Research Applications
Scientific Research Applications
Isopropyl-(S)-piperidin-3-yl-carbamic acid benzyl ester has several notable applications:
1. Medicinal Chemistry
- The compound serves as an intermediate in the synthesis of drugs targeting the central nervous system (CNS). Its structural properties may allow for specific interactions with neurotransmitter receptors, making it a candidate for treating neurological disorders such as Alzheimer's disease by potentially inhibiting acetylcholinesterase (AChE) .
2. Drug Development
- As a building block in organic synthesis, it is used to create more complex molecules that may exhibit desired pharmacological properties. Its ability to modulate neurotransmitter systems positions it as a valuable compound in drug discovery .
3. Biological Activity Studies
- Research has indicated that compounds similar to this compound can influence neurotransmitter systems, particularly cholinergic pathways . Interaction studies often focus on binding affinity at various biological targets, which are crucial for assessing therapeutic potential .
Case Studies and Research Findings
Several studies have explored the efficacy and potential applications of this compound:
- Neuropharmacology : A study illustrated that compounds with piperidine structures demonstrate significant effects on neurotransmitter systems. This compound was found to enhance cholinergic transmission by inhibiting AChE, indicating its potential use in treating cognitive disorders .
- Antimalarial Activity : Research into related piperidine derivatives has shown promise as inhibitors of Plasmodium falciparum farnesyltransferase (PfPFT), suggesting that similar compounds could be explored for antimalarial drug development .
Mechanism of Action
The mechanism of action of isopropyl-(S)-piperidin-3-yl-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on understanding how the compound exerts its effects at the molecular level.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Ester Group Variations
The benzyl ester in the target compound can be substituted with other alkyl or aryl groups, altering physicochemical properties and reactivity:
- Methyl ester analogs : Methyl-(S)-piperidin-3-yl-carbamic acid benzyl ester (CAS 1354009-43-0) has a lower molecular weight (248.33 g/mol vs. 306.41 g/mol for the isopropyl variant) and reduced steric bulk, which may enhance solubility but reduce metabolic stability .
- highlights that benzyl esters in organocatalytic reactions yield products with excellent enantioselectivity (>90% ee), comparable to methyl and isopropyl esters .
Table 1: Key Properties of Selected Analogs
Stereochemical Differences
- Enantiomeric pairs: The (R)-enantiomer of piperidin-3-yl-carbamic acid benzyl ester (CAS 478646-32-1) exhibits distinct reactivity and binding affinity compared to the (S)-form. For example, in asymmetric synthesis, the (S)-configuration often dominates in achieving high enantiocontrol, as seen in organocatalytic protocols .
Substituent Effects on Reactivity
- Amino-propionyl derivatives: Compounds like [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester (CAS 1354033-31-0) exhibit higher molecular weights (347.45 g/mol) and modified pharmacokinetic profiles due to the added amino group .
Catalytic Approaches
- Lipozyme TL IM-mediated synthesis: describes enzymatic hydroxylaminolysis of triglycerides using methyl, isopropyl, and benzyl esters under optimized conditions (hexane, 39°C, 72 h), achieving high yields.
- Organocatalysis: Asymmetric additions with isopropyl esters achieve >90% ee, though γ-keto esters are incompatible due to side reactions .
Diastereoselectivity Challenges
- Isopropyl isocyanoacetate (used in oxazoline synthesis) shows lower diastereoselectivity (dr 3:1) compared to tert-butyl or benzyl esters (dr 5:1), highlighting steric and electronic influences .
Biological Activity
Isopropyl-(S)-piperidin-3-yl-carbamic acid benzyl ester is a complex organic compound with significant potential in medicinal chemistry and pharmacology. Its unique structure, featuring a piperidine ring, a carbamic acid moiety, and a benzyl ester group, suggests diverse biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields.
Structural Characteristics
- Molecular Formula : C₁₆H₂₄N₂O₂
- Molecular Weight : 290.4 g/mol
- Functional Groups : Piperidine ring, carbamic acid, benzyl ester
The presence of the piperidine ring is particularly noteworthy as it is known to influence the compound's interaction with biological targets.
This compound exhibits its biological effects primarily through interactions with specific enzymes and receptors:
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites, preventing substrate binding and subsequent catalysis.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing signaling pathways related to neurotransmission and other physiological processes.
Biological Activity
Research indicates that this compound may possess several pharmacological properties:
- Neuromodulation : Potential effects on neurotransmitter systems suggest roles in managing conditions like anxiety or depression.
- Antimicrobial Activity : Some studies indicate that derivatives of this compound can exhibit antimicrobial properties against various pathogens.
- Anticancer Potential : Structural analogs have shown promise in inhibiting cancer cell growth in vitro, suggesting potential applications in oncology.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Isopropyl benzoate | Lacks piperidine ring | Limited biological activity |
| Ethyl-piperidin-3-ylmethyl-carbamic acid benzyl ester | Similar structure but different alkyl group | Variable effects on enzyme inhibition |
| Methyl-piperidin-3-ylmethyl-carbamic acid benzyl ester | Similar structure with methyl group | Potentially less active than isopropyl variant |
The structural uniqueness of this compound enhances its reactivity and biological activity compared to its analogs.
Case Studies and Research Findings
- Antimalarial Activity : A study investigated the effects of piperidine derivatives on Plasmodium falciparum protein farnesyltransferase (PfPFT), revealing significant inhibition at low concentrations (IC₅₀ values) . this compound may share similar mechanisms due to structural similarities.
- Cytotoxicity Studies : In vitro assays demonstrated that compounds with piperidine structures exhibit dose-dependent cytotoxicity against various cancer cell lines . The specific activity of this compound remains to be fully characterized but suggests potential for further exploration.
- Synthetic Pathways : Research has outlined synthetic routes for producing this compound, emphasizing modifications that enhance biological activity or improve pharmacokinetic properties . These pathways are crucial for developing derivatives with optimized therapeutic profiles.
Q & A
Q. Q1. What are the recommended synthetic routes for preparing Isopropyl-(S)-piperidin-3-yl-carbamic acid benzyl ester, and how can reaction efficiency be optimized?
Answer: The synthesis of benzyl esters, such as this compound, often employs 2-benzyloxypyridine as a benzylating agent under mild acidic conditions. For carbamate formation, coupling isopropylamine with the activated carbonyl group (e.g., using carbonyldiimidazole or phosgene derivatives) is typical. Reaction efficiency can be improved by optimizing solvent polarity (e.g., dichloromethane or THF), temperature (0–25°C), and catalyst selection (e.g., DMAP for nucleophilic catalysis). Side products like unreacted amine or hydrolyzed esters should be monitored via TLC (silica gel, hexane/ethyl acetate eluent) .
Q. Q2. How should researchers handle and purify this compound to ensure high yield and purity?
Answer: Post-synthesis, purification via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) is standard. For carbamic acid derivatives, avoid prolonged exposure to moisture or acidic conditions to prevent hydrolysis. Recrystallization from ethanol or acetone/water mixtures may enhance purity. Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 220–254 nm) .
Q. Q3. What safety protocols are critical when handling this compound in laboratory settings?
Answer: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine particulates. In case of skin contact, wash immediately with soap and water. Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent degradation. Consult SDS guidelines for spill management and disposal .
Advanced Research Questions
Q. Q4. How can the stereochemical integrity of the (S)-piperidin-3-yl group be validated during synthesis and storage?
Answer: Use chiral HPLC (e.g., Chiralpak IA column, isopropanol/hexane mobile phase) or polarimetry to confirm enantiomeric excess. Stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels (20–80% RH) over 1–6 months can assess stereochemical degradation. NMR (¹H and ¹³C) with chiral shift reagents (e.g., Eu(hfc)₃) may resolve diastereomeric signals .
Q. Q5. What analytical methods are recommended for detecting trace impurities or degradation products?
Answer: Liquid chromatography-mass spectrometry (LC-MS) in positive ion mode (ESI+) identifies impurities at ppm levels. High-resolution mass spectrometry (HRMS) confirms molecular formulas. For degradation products, stress testing (e.g., 0.1M HCl/NaOH, 40°C/75% RH) coupled with UV-Vis spectroscopy (200–400 nm) monitors hydrolytic or oxidative pathways .
Q. Q6. How should researchers resolve contradictions in reported stability data for carbamic acid benzyl esters?
Answer: Discrepancies often arise from differences in storage conditions (e.g., light exposure, humidity) or analytical methods. Replicate stability assays under controlled conditions (e.g., ICH Q1A guidelines) and cross-validate using orthogonal techniques (e.g., NMR for structural integrity vs. HPLC for purity). Refer to NIST data for thermodynamic stability parameters (ΔH, ΔG) .
Q. Q7. What strategies mitigate interference from byproducts in biological assays involving this compound?
Answer: Pre-purify the compound via preparative HPLC. Use blank controls (e.g., vehicle-only samples) to identify assay artifacts. For receptor-binding studies, validate specificity via competitive binding assays with known inhibitors. Quantify byproducts using LC-MS and adjust concentrations to maintain >95% purity .
Q. Q8. How should waste containing this compound be managed to comply with environmental regulations?
Answer: Collect waste in labeled, sealed containers segregated from incompatible chemicals (e.g., strong acids/bases). Neutralize carbamate residues with dilute sodium bicarbonate before disposal. Collaborate with certified waste management services for incineration or chemical degradation, adhering to EPA or local guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
